3-Acetamido-3-deoxy-D-allose

Descripción general

Descripción

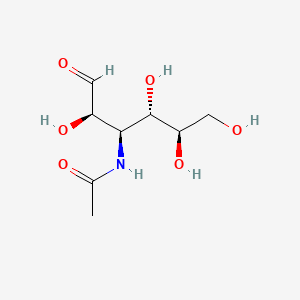

3-Acetamido-3-deoxy-D-allose: is a monosaccharide derivative characterized by the presence of an acetamido group at the third carbon and the absence of a hydroxyl group at the same position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the use of D-allose as a starting material, which undergoes a series of chemical transformations to yield the desired compound .

Industrial Production Methods: Industrial production of 3-Acetamido-3-deoxy-D-allose may involve enzymatic processes or microbial fermentation techniques. These methods are designed to optimize yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Acetamido-3-deoxy-D-allose can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxypropionic acid and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Compounds with different functional groups replacing the acetamido group.

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Glycoprotein Synthesis

- 3-Acetamido-3-deoxy-D-allose plays a significant role in the synthesis of glycoproteins. Its structural similarity to naturally occurring sugars enables it to be incorporated into glycosylation pathways, which are crucial for the proper functioning of many proteins.

2. Antimicrobial and Anticancer Activities

- Research has indicated potential antimicrobial and anticancer properties associated with derivatives of this compound. These derivatives have shown activity against various pathogens and cancer cell lines, although further studies are necessary to fully elucidate these effects .

3. Enzymatic Interactions

- Interaction studies have demonstrated that this compound can influence enzymatic processes related to carbohydrate metabolism. This capability suggests its potential use in metabolic engineering and synthetic biology applications.

Pharmaceutical Applications

1. Antibiotic Development

- The biosynthesis pathways involving this compound derivatives are integral to the development of novel antibiotics. Studies have shown that these compounds can be part of lipopolysaccharide O-antigens in Gram-negative bacteria, which are essential for antibiotic efficacy .

2. Drug Design

- The unique properties of this compound make it a candidate for drug design, particularly in creating new therapeutic agents that mimic natural sugars. The ability to modify its structure opens avenues for developing targeted therapies for various diseases.

Food Science Applications

1. Sugar Substitute

- Due to its sweetness profile (approximately 80% that of sucrose) and low caloric content, this compound has potential applications as a sugar substitute in food products. Its non-toxic nature makes it suitable for use in health-conscious formulations .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Acetamido-3-deoxy-D-allose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including antibacterial activity .

Comparación Con Compuestos Similares

- 3-Acetamido-3-deoxy-D-glucose

- 3-Acetamido-3-deoxy-D-mannose

- 3-Acetamido-3-deoxy-D-galactose

Comparison: While these compounds share the acetamido group and the deoxy modification at the third carbon, 3-Acetamido-3-deoxy-D-allose is unique due to its specific stereochemistry and the resulting biological activity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Actividad Biológica

3-Acetamido-3-deoxy-D-allose (C8H15NO6) is a sugar derivative that has garnered attention in various biological and medicinal research contexts due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamido group at the third carbon and a deoxy modification at the same position. Its molecular structure can be represented as follows:

- Molecular Formula : C8H15NO6

- Molecular Weight : 189.21 g/mol

The compound's structural uniqueness contributes to its biological activity, making it valuable in both research and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acetamido group enhances binding affinity, facilitating modulation of enzymatic activities. Key mechanisms include:

- Antibacterial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. This is likely due to its ability to interfere with bacterial cell wall synthesis and metabolic pathways .

- Biochemical Probes : It serves as a biochemical probe in metabolic studies, helping to elucidate pathways involving carbohydrate metabolism .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Metabolic Pathways

The compound has been studied for its role in various metabolic pathways. It acts as a substrate for specific glycosyltransferases, influencing glycosylation processes critical for cellular functions . Its structural similarity to other sugars allows it to participate in metabolic reactions, potentially affecting energy metabolism and signaling pathways.

Comparative Analysis with Related Compounds

This compound shares similarities with other acetamido sugars, such as 3-Acetamido-3-deoxy-D-glucose and 3-Acetamido-3-deoxy-D-galactose. However, distinct differences in their stereochemistry result in varied biological activities:

| Compound | Antibacterial Activity | Metabolic Role |

|---|---|---|

| This compound | High | Glycosylation substrate |

| 3-Acetamido-3-deoxy-D-glucose | Moderate | Energy metabolism |

| 3-Acetamido-3-deoxy-D-galactose | Low | Cell signaling |

This comparison highlights the unique position of this compound in research and potential therapeutic applications .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various sugar derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL against Streptococcus pneumoniae .

- Metabolic Pathway Investigation : Research conducted by Coxon et al. explored the role of this compound in glycosylation processes within human cells. The findings suggested that it could serve as an important substrate for glycosyltransferases involved in synthesizing glycoproteins essential for cell signaling .

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOPVYPQMRXUHU-FKSUSPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721133 | |

| Record name | 3-Acetamido-3-deoxy-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-26-2 | |

| Record name | 3-Acetamido-3-deoxy-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.